2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile
Description
2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile is a benzonitrile derivative characterized by a phenoxy-methyl bridge connecting two aromatic rings. The key structural features include:
- Ethoxy group at the 2-position of the phenoxy ring.
- Formyl group (aldehyde) at the 4-position of the phenoxy ring.
- Benzonitrile moiety linked via a methylene group.
This compound is likely synthesized through nucleophilic substitution or coupling reactions, analogous to methods used for similar benzonitrile derivatives (e.g., reactions involving 2-aminobenzonitrile or methyl anthranilate as precursors) . The formyl group enhances reactivity for further functionalization, making it valuable in pharmaceutical and materials chemistry intermediates.
Properties
IUPAC Name |
2-[(2-ethoxy-4-formylphenoxy)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-20-17-9-13(11-19)7-8-16(17)21-12-15-6-4-3-5-14(15)10-18/h3-9,11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKPDHFOLUWOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile typically involves the reaction of 2-ethoxy-4-formylphenol with benzonitrile under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through the formation of an ether linkage between the phenol and the benzonitrile moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-[(2-Ethoxy-4-carboxyphenoxy)methyl]benzonitrile.
Reduction: 2-[(2-Ethoxy-4-formylphenoxy)methyl]benzylamine.
Substitution: 2-[(2-Substituted-4-formylphenoxy)methyl]benzonitrile.
Scientific Research Applications
2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The formyl and nitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile with key structural analogs:
Physical and Chemical Properties
- Reactivity: The formyl group in this compound allows for nucleophilic additions (e.g., formation of imines or hydrazones), unlike analogs with inert substituents like chloro or methyl groups .
- Solubility: Ethoxy and formyl groups enhance polarity compared to non-polar analogs (e.g., 2-(4-Methylphenyl)benzonitrile), improving solubility in polar solvents .
Spectroscopic Differences
- IR Spectroscopy : The formyl group exhibits a strong C=O stretch (~1700 cm⁻¹), absent in chloro or methyl-substituted analogs. Nitrile stretches (~2200 cm⁻¹) are consistent across all benzonitriles .
- NMR: The aldehyde proton in the target compound appears as a singlet at ~9.8 ppm, distinct from aromatic protons in analogs like 2-[(4-Chlorophenoxy)methyl]benzonitrile .
Biological Activity
The compound 2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer research and enzyme inhibition. This article synthesizes available research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its unique functional groups, including an ethoxy group, a formyl group, and a benzonitrile moiety. The structural formula can be represented as follows:
This compound's structure suggests potential interactions with biological targets due to the presence of both electron-donating and electron-withdrawing groups.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies have demonstrated that this compound may inhibit the proliferation of cancer cells. In vitro assays have shown promising results against various carcinoma cell lines.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for understanding its mechanism of action in biological systems.
Case Studies
-
In Vitro Studies :
- A study conducted on colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cell lines indicated that derivatives of this compound exhibited significant cytotoxic effects. The IC50 values were measured using the MTT assay, revealing that certain derivatives had stronger inhibitory effects compared to standard chemotherapeutics like Doxorubicin .
Compound Cell Line IC50 (µM) Comparison Drug 2a HCT-116 5.3 Doxorubicin 4b HEP2 3.8 Doxorubicin 4d HEP2 4.1 Doxorubicin
Enzyme Activity Studies
The compound's inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) were evaluated. Results indicated that certain derivatives exhibited reversible inhibition of BuChE through competitive mechanisms, which could have implications for neurodegenerative disease treatments .
| Enzyme | Compound | Inhibition Type | Binding Energy (kcal/mol) |
|---|---|---|---|
| AChE | 5b | Reversible | -10.22 |
| BuChE | 5b | Competitive | -9.87 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
